molecular formula C15H20O B1252230 Mutisianthol CAS No. 70855-59-3

Mutisianthol

Cat. No.: B1252230
CAS No.: 70855-59-3
M. Wt: 216.32 g/mol
InChI Key: SVNPNOPENVFTBB-ZYHUDNBSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The first total synthesis of mutisianthol was accomplished in 11 steps starting from 2-methylanisole, achieving an overall yield of 21% . Key steps in the synthesis include:

A more recent synthetic route involves a Lewis acid-catalyzed modified Nazarov type cyclization, which was applied in the total synthesis of this compound and its diastereomer, epi-mutisianthol, in a nine-step sequence .

Industrial Production Methods: Currently, there are no widely adopted industrial production methods for this compound, as its synthesis is primarily of academic interest. The methods developed in research laboratories involve complex multi-step processes that are not yet optimized for large-scale production.

Chemical Reactions Analysis

Mutisianthol undergoes various chemical reactions, including:

Common reagents used in these reactions include chromium trioxide, acetic acid, propionic acid, and chiral iridium catalysts. Major products formed from these reactions include various intermediates leading to the final this compound structure .

Scientific Research Applications

Mutisianthol has shown moderate antitumor activity against human tumor cell lines such as SF-295, HCT-8, and MDA-MB-435 . Its unique structure and biological activity make it a valuable compound for research in:

Comparison with Similar Compounds

  • Jungianol
  • α-Curcumene derivatives

Properties

IUPAC Name

(1S,3R)-3,6-dimethyl-1-(2-methylprop-1-enyl)-2,3-dihydro-1H-inden-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-9(2)5-12-6-10(3)13-8-15(16)11(4)7-14(12)13/h5,7-8,10,12,16H,6H2,1-4H3/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNPNOPENVFTBB-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C=C(C(=C2)C)O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C=C(C(=C2)C)O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479072
Record name Mutisianthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70855-59-3
Record name (1S,3R)-2,3-Dihydro-3,6-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-inden-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70855-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mutisianthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070855593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mutisianthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mutisianthol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F69DJ259PV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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